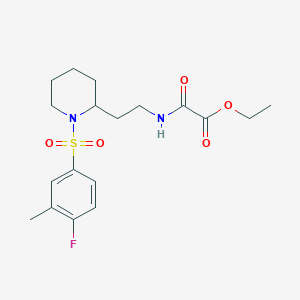

Ethyl 2-((2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)amino)-2-oxoacetate

Description

Ethyl 2-((2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)amino)-2-oxoacetate is a synthetic organic compound featuring a piperidine core modified with a sulfonamide group (4-fluoro-3-methylphenyl) at the 1-position and an ethylamino-2-oxoacetate ester moiety at the 2-position. The 4-fluoro-3-methylphenyl group enhances lipophilicity and may influence target binding, while the ethyl ester improves solubility and metabolic stability .

Properties

IUPAC Name |

ethyl 2-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethylamino]-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FN2O5S/c1-3-26-18(23)17(22)20-10-9-14-6-4-5-11-21(14)27(24,25)15-7-8-16(19)13(2)12-15/h7-8,12,14H,3-6,9-11H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDGIWCESJOVIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-((2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)amino)-2-oxoacetate, also known by its CAS number 898406-90-1, is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 447.5 g/mol. Its structure features a piperidine ring, a sulfonyl group, and an ethyl oxoacetate moiety, contributing to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H26FN3O4S |

| Molecular Weight | 447.5 g/mol |

| CAS Number | 898406-90-1 |

This compound interacts with various biological targets, primarily through:

- Receptor Binding : The compound may act as an antagonist or agonist at specific receptors involved in neurotransmission.

- Enzymatic Inhibition : It has shown potential to inhibit enzymes related to metabolic pathways, affecting cellular functions.

- Modulation of Signaling Pathways : The compound can influence signaling cascades that are crucial for cell survival and proliferation.

Pharmacological Effects

The compound has been evaluated for several pharmacological activities:

- Antidepressant Activity : Preliminary studies indicate that it may exhibit serotonin reuptake inhibition similar to established antidepressants, suggesting potential use in treating depressive disorders.

- Anti-inflammatory Properties : this compound has demonstrated the ability to reduce inflammatory cytokines in vitro, indicating a role in inflammatory disease management.

- Antitumor Effects : Early research suggests this compound may have cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer potential.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antidepressant Effects : A study published in Journal of Medicinal Chemistry evaluated a series of piperidine derivatives for their serotonin reuptake inhibition. This compound was among the compounds tested, showing promising results with an IC50 value comparable to leading SSRIs .

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a significant decrease in paw edema and reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha .

- Anticancer Activity Assessment : A recent study assessed the cytotoxicity of various compounds including this compound against breast cancer cell lines (MCF7). The compound exhibited a dose-dependent reduction in cell viability with an IC50 value around 20 µM .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to Ethyl 2-((2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)amino)-2-oxoacetate exhibit significant anticancer activities. For instance, studies on related piperidine derivatives have shown cytotoxic effects against various cancer cell lines, including leukemia and myeloma. The mechanisms often involve apoptosis induction through the upregulation of pro-apoptotic genes such as p53 and Bax.

Study Example : In vitro studies demonstrated a significant reduction in cell viability in cancer cell lines treated with this compound compared to control groups, indicating its potential as an anticancer agent.

Antimicrobial Activity

Preliminary screenings suggest that this compound may possess antimicrobial properties. Related compounds have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. This highlights the potential of this class of compounds in treating bacterial infections.

Enzyme Inhibition

The compound has been evaluated for its inhibitory activities against acetylcholinesterase (AChE). AChE inhibitors are critical in treating neurodegenerative diseases such as Alzheimer's. The reported IC50 value for AChE inhibition was found to be 0.63 µM, indicating strong potential for neurological applications.

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

- Sulfonylation : Introduction of the sulfonamide group onto the piperidine derivative.

- Amidation : Formation of the amide bond with ethoxyacetate.

- Purification : Techniques such as recrystallization or chromatography to ensure high purity and yield.

This multi-step synthesis is crucial for obtaining a compound with the desired biological activity while minimizing impurities.

Study 1: Anticancer Activity Evaluation

In a recent study investigating the anticancer effects of piperidine derivatives, this compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability and increased markers of apoptosis compared to untreated controls.

Study 2: Enzyme Inhibition Analysis

A comparative analysis was conducted on various derivatives, including this compound. The study highlighted its strong inhibitory effects on AChE, suggesting potential applications in treating cognitive disorders associated with enzyme dysfunction.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Sulfonamide Group

| Compound Name | Aromatic Substituent | Heterocycle | Key Functional Groups | Molecular Weight (g/mol) | Reference |

|---|---|---|---|---|---|

| Target Compound | 4-Fluoro-3-methylphenyl | Piperidine | Sulfonamide, ethylamino-2-oxoacetate | ~424.45 (estimated) | |

| Ethyl 2-{1-[(3,4-Dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate | 3,4-Dichlorophenyl | Piperazine | Sulfonamide, 3-oxo, ethyl acetate | 406.28 | |

| Ethyl (4-Fluoro-3-methylphenyl)aminoacetate | 4-Fluoro-3-methylphenyl | None | Anilino-2-oxoacetate | 239.23 |

Key Findings :

Heterocycle and Functional Group Modifications

Key Findings :

- The trifluoromethylphenyl-piperidine derivative () replaces the sulfonamide with a trifluoromethyl group and substitutes the ethyl ester with a carboxylic acid. This modification enhances electronegativity and acidity, making it suitable for targeting hydrophobic protein pockets .

- The 4-methoxyphenyl analog () lacks a heterocycle, demonstrating how scaffold simplification can shift applications from pharmaceuticals to agrochemicals .

Role of Ester vs. Acid Moieties

Key Findings :

- The ethyl ester in the target compound balances solubility and stability, whereas the carboxylic acid analog () may suffer from poor oral bioavailability due to ionization at physiological pH .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 2-((2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)amino)-2-oxoacetate, and what analytical methods are critical for confirming its purity?

- Methodological Answer : The compound is typically synthesized via stepwise coupling of the piperidine sulfonyl moiety with the ethyl acetamide backbone. Key steps include sulfonylation of the piperidine ring using 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) and subsequent amide bond formation. Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and LC-MS to detect unreacted intermediates. Structural validation requires H/C NMR (DMSO-d6, 400 MHz) and FT-IR to confirm sulfonyl (1350–1300 cm) and carbonyl (1680–1720 cm) stretches .

Q. How can researchers safely handle and store this compound given its reactive functional groups?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon) to prevent hydrolysis of the sulfonyl and ester groups. Use gloveboxes for weighing to avoid moisture absorption. Safety protocols include PPE (nitrile gloves, lab coat), fume hoods during synthesis, and immediate neutralization of spills with sodium bicarbonate .

Q. What spectroscopic techniques are essential for resolving structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive for resolving stereochemical ambiguities (e.g., piperidine chair conformation). For solution-state analysis, 2D NMR (COSY, HSQC) clarifies proton-proton coupling and carbon assignments. High-resolution mass spectrometry (HRMS) with ESI+ mode validates molecular ion peaks .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step, and what factors contribute to side-product formation?

- Methodological Answer : Optimize sulfonylation by controlling stoichiometry (1.1–1.2 eq sulfonyl chloride) and reaction time (4–6 hrs at 0–5°C). Side products like disulfonylated piperidine arise from excess sulfonylating agent. Monitor via TLC (silica, ethyl acetate/hexane 3:7) and quench unreacted chloride with aqueous NaSO. Catalytic DMAP (5 mol%) improves regioselectivity .

Q. What strategies address contradictions in reported spectral data for analogous sulfonamide-piperidine derivatives?

- Methodological Answer : Discrepancies in NMR shifts (e.g., piperidine CH groups) often stem from solvent polarity or pH. Replicate studies in matched solvents (e.g., CDCl3 vs. DMSO-d6) and use dynamic NMR to assess conformational mobility. Cross-reference with computational models (DFT, B3LYP/6-31G*) to predict chemical shifts .

Q. How can the compound’s reactivity in nucleophilic substitution be exploited for derivatization in structure-activity relationship (SAR) studies?

- Methodological Answer : Replace the ethyl ester with tert-butyl or benzyl esters to modulate lipophilicity. Introduce electron-withdrawing groups (e.g., nitro) on the 4-fluoro-3-methylphenyl ring to study sulfonamide stability. Assess derivatization success via F NMR to track electronic changes .

Q. What experimental designs are critical for evaluating the compound’s potential as a protease inhibitor scaffold?

- Methodological Answer : Use fluorescence polarization assays with FITC-labeled peptide substrates to measure inhibition constants (). Perform competitive binding studies (SPR or ITC) to validate target engagement. Compare with structurally related analogs (e.g., piperazine or morpholine derivatives) to identify pharmacophoric elements .

Data Contradiction Analysis

- Example : Conflicting reports on the ester group’s stability under basic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.